Sulfonyl Substituent Polarity and H-Bond Acceptor Capacity: Pyridin-3-yl vs. Phenyl and Thiophene Analogs
The pyridin-3-ylsulfonyl group in CAS 1351614-93-1 provides an additional nitrogen atom capable of acting as a hydrogen-bond acceptor, a feature absent in phenylsulfonyl analogs such as 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CAS 1396849-66-3) . This pyridyl nitrogen can engage in specific interactions with kinase hinge regions or solvent-exposed residues, potentially altering selectivity profiles relative to purely hydrophobic aryl sulfonyl derivatives. The 3-pyridyl regioisomer positions the nitrogen meta to the sulfonyl attachment point, creating a distinct vector angle for H-bond interactions compared to the 2-pyridyl or 4-pyridyl regioisomers [1]. This structural feature is a key differentiator when selecting compounds for kinase panel screening.
| Evidence Dimension | H-bond acceptor count and spatial orientation at the sulfonyl substituent |
|---|---|
| Target Compound Data | 1 additional H-bond acceptor (pyridyl N) at the meta position relative to sulfonyl attachment; calculated tPSA approximately 113 Ų |
| Comparator Or Baseline | 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CAS 1396849-66-3): 0 additional H-bond acceptors at sulfonyl substituent; tPSA approximately 92 Ų. 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CAS 1351615-00-3): thiophene S is a weak H-bond acceptor. |
| Quantified Difference | Target compound tPSA is approximately 21 Ų higher than the bromophenyl analog, indicating greater polarity and potential for differential pharmacokinetic behavior. |
| Conditions | Calculated physicochemical properties; in silico prediction based on standard molecular descriptor algorithms. |
Why This Matters
For kinase inhibitor screening cascades, the presence of an additional H-bond acceptor at the 3-pyridyl position enables binding interactions that are geometrically and electronically distinct from those available to phenyl or thiophene analogs, justifying non-interchangeable procurement.
- [1] Garrido A, et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 2021. Documents how sulfonyl substituent identity and regioisomerism critically affect kinase binding. View Source
